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Compound of Interest

(3-(Chloromethyl)phenyl)
Compound Name:
(morpholino)methanone

CAS No.: 1094300-44-3

Cat. No.: B2657519

Get Quote

\ J

CAS Number: 1094300-44-3 Molecular Formula:

Molecular Weight: 239.70 g/mol Synonyms: 3-(Chloromethyl)benzoyl morpholine;
methanone[1]

Introduction & Chemical Utility[2]

(3-(Chloromethyl)phenyl)(morpholino)methanone is a versatile electrophilic building block
widely employed in medicinal chemistry and lead optimization. Its structural value lies in the
dual-functionality it imparts to a target molecule:

» Electrophilic "Warhead": The chloromethyl group (benzyl chloride) serves as a highly reactive
handle for

alkylation, allowing facile conjugation with nucleophiles (amines, phenols, thiols).

e Physicochemical Modulator: The morpholine amide moiety is a polar, non-ionizable group
that significantly enhances aqueous solubility and metabolic stability compared to simple

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2657519#bc-rfq
http://en.balmxy.com/product/2415.html
https://www.benchchem.com/product/b2657519/docs?utm_src=pdf-body#comprehensive-guide-to-alkylation-using-3-chloromethyl-phenyl-morpholino-methanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2657519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

phenyl or alkyl linkers. It often acts as a solvent-exposed solubilizing group in protein-ligand
interactions.

This Application Note provides validated protocols for using this reagent to introduce the 3-
(morpholine-4-carbonyl)benzyl motif into drug scaffolds.

Mechanistic Principles

The alkylation proceeds via a classic Bimolecular Nucleophilic Substitution (

» Electronic Effects: The carbonyl group at the meta position is electron-withdrawing. While
this slightly deactivates the aromatic ring, it does not significantly impede the reactivity of the
benzylic carbon.

o Catalysis: The reaction is frequently accelerated by the addition of iodide ions (e.g., Kl or
TBAI). This generates a transient, highly reactive benzyl iodide intermediate (Finkelstein
reaction), which reacts faster with the nucleophile than the chloride.

Reaction Mechanism Visualization
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Figure 1: Mechanistic pathway showing both direct displacement and lodide-catalyzed
activation.

Critical Experimental Considerations
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Solvent Selection Table

The choice of solvent is critical to balance solubility of the morpholine reagent and the

nucleophile.
Solvent Polarity Suitability Notes
Universal solvent for
DMF / DMA High Excellent polar nucleophiles;
difficult to remove.
Good balance; easy
workup; supports
Acetonitrile (MeCN) Med-High Ideal inorganic bases (
).
Best for organic bases
(
DCM /DCE Low Good
, DIPEA); poor for
inorganic salts.
Standard for
Acetone/MEK Medium Good Finkelstein conditions;
requires reflux.
Risk of solvolysis
) (formation of ethyl
Ethanol High Moderate

ether byproduct) if

heated too long.

Base Selection[3]

e Inorganic Carbonates (

): Preferred for phenols and less reactive amines.

is superior for sterically hindered nucleophiles due to the "Cesium Effect."
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e Organic Amines (DIPEA,

): Preferred for highly reactive amines or when solubility in DCM is required.

e Hydrides (NaH): Only required for very weak nucleophiles (e.g., amides, sulfonamides).

Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of Tertiary Amines for Library Generation.

Reagents:

Amine substrate (1.0 equiv)

(3-(Chloromethyl)phenyl)(morpholino)methanone (1.1 — 1.2 equiv)

Potassium Carbonate (

) (2.0 equiv) or DIPEA (2.5 equiv)

Potassium lodide (KI) (0.1 equiv) - Optional catalyst

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

Dissolution: In a reaction vial, dissolve the amine substrate in MeCN (concentration ~0.1 —
0.2 M).

Base Addition: Add

(anhydrous). If the amine is a salt (e.g., HCI salt), add an extra 1.0 equiv of base.

Activation: Add Kl (10 mol%). This is crucial if the reaction is sluggish.

Reagent Addition: Add (3-(Chloromethyl)phenyl)(morpholino)methanone.

Reaction: Stir at 60°C for 4-12 hours. Monitor by LC-MS (Look for M+204 mass shift).
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o Workup:
o Filtration: Filter off inorganic solids.
o Evaporation: Concentrate the filtrate.

o Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol B: O-Alkylation of Phenols

Target: Ether-linked scaffolds.[2]

Reagents:

Phenolic substrate (1.0 equiv)

Reagent (1.1 equiv)

Cesium Carbonate (
) (1.5 equiv)

Solvent: DMF or Acetone

Procedure:

Deprotonation: Combine the phenol and

in DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation.

Alkylation: Add (3-(Chloromethyl)phenyl)(morpholino)methanone.

Heating: Heat to 80°C for 2—6 hours.

o Note: Phenols are generally less nucleophilic than amines; higher heat is often required.

Quench: Pour the mixture into water/brine and extract with Ethyl Acetate.

Purification: Silica gel chromatography.
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Protocol C: S-Alkylation of Thiols

Target: Thioether formation.
Reagents:

¢ Thiol substrate (1.0 equiv)
e Reagent (1.05 equiv)

e Triethylamine (

) (1.2 equiv)

¢ Solvent: DCM or THF

Procedure:

Cooling: Thiols are highly reactive. Cool the solution of thiol and base in DCM to 0°C.

Addition: Add the alkylating reagent slowly.

Reaction: Allow to warm to room temperature. Reaction is usually complete within 1 hour.

Workup: Wash with dilute citric acid (to remove base) and brine.

Troubleshooting & Optimization
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Issue Probable Cause

Solution

Low Conversion Poor Nucleophilicity

Add KI (0.5 equiv) or switch to

/DMF. Increase Temp to 90°C.

Hydrolysis Byproduct Wet Solvent

The chloromethyl group
hydrolyzed to benzyl alcohol.
Use anhydrous solvents and

molecular sieves.

Dimerization Bis-alkylation

Only occurs if the substrate
has two nucleophilic sites. Use
excess substrate or protect

one site.

Reagent Instability Storage

Benzyl chlorides degrade with
moisture. Store under Nitrogen
at 4°C.

Workflow Diagram: Parallel Synthesis
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Figure 2: Decision tree for parallel synthesis workflows.

Safety & Handling

e Lachrymator: Benzyl chlorides are potent lachrymators (tear agents).[3] Always handle in a
functioning fume hood.

» Skin Irritant: Causes severe skin burns and eye damage. Wear nitrile gloves and safety
goggles.
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Storage: Moisture sensitive. Hydrolysis produces HCI gas, which can pressurize sealed
vials. Store in a desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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